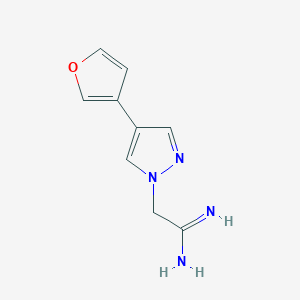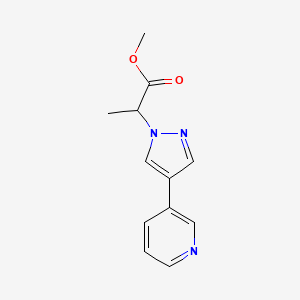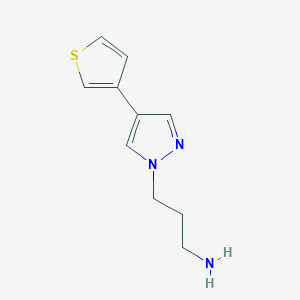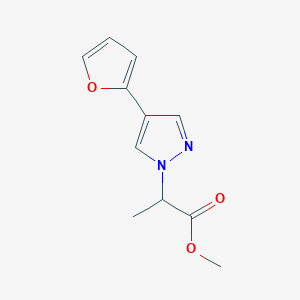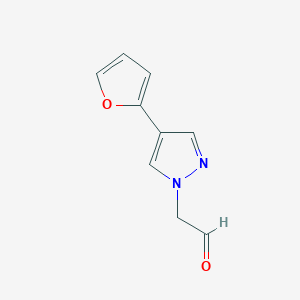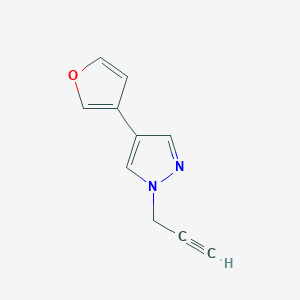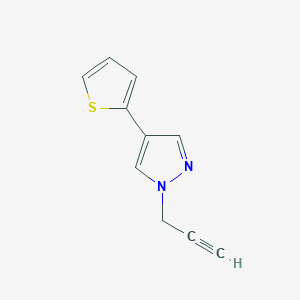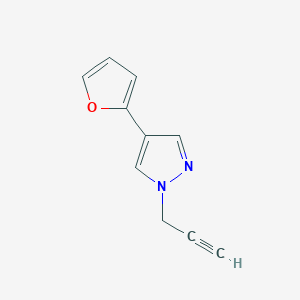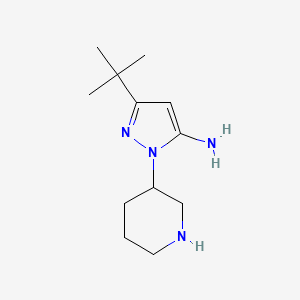
3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine
Overview
Description
“3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine” is a complex organic compound that contains two cyclopropyl groups (three-carbon rings), a pyrazole group (a five-membered ring with two nitrogen atoms), and an amine group (a nitrogen atom with a lone pair of electrons). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space. The cyclopropyl groups are likely to adopt a “puckered” conformation due to the strain of the three-membered ring . The pyrazole ring is likely to be planar due to the presence of the two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyclopropyl groups, being strained, could potentially undergo ring-opening reactions . The pyrazole group could participate in a variety of reactions, including nucleophilic substitutions at the carbon between the two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group could make it a base, capable of accepting a proton . The cyclopropyl groups could make it less dense than similar compounds without these groups .Scientific Research Applications
Antiviral Research
3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine: has shown promise in antiviral research. Indole derivatives, which share a similar structure, have been found to possess significant antiviral activities . This suggests potential for this compound in the development of antiviral medications, particularly as a scaffold for creating new molecules that can inhibit viral replication.
Anti-inflammatory Applications
The pyrazole moiety, a core part of this compound, is known for its anti-inflammatory properties . It’s used in the synthesis of pharmaceuticals that target inflammatory pathways, which could be beneficial in treating conditions like arthritis or asthma.
Cancer Treatment Research
Pyrazole derivatives are being explored for their anticancer properties. They can act as kinase inhibitors and have been involved in studies for targeted cancer therapies . The compound could be a candidate for creating new oncology drugs.
Agricultural Chemical Development
While specific data on the agricultural use of this compound is not readily available, pyrazole derivatives are often used in the development of pesticides and herbicides . Research into this compound could lead to new products that help protect crops from pests and diseases.
Neurological Disorder Research
The structural similarity of this compound to other pyrazole derivatives, which have been used in the synthesis of drugs for neurological disorders, points to its potential application in this field . It could be used to develop new treatments for diseases like Alzheimer’s or Parkinson’s.
Antimicrobial and Antifungal Studies
Pyrazole derivatives have been studied for their antimicrobial and antifungal effects . This compound could be used to synthesize new drugs that combat resistant strains of bacteria and fungi.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-cyclopropyl-2-(cyclopropylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-5-9(8-3-4-8)12-13(10)6-7-1-2-7/h5,7-8H,1-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYIXLYDYTWKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



